Product packaging for 2-[(E)-(2-Pyridinylimino)methyl]phenol(Cat. No.:)

2-[(E)-(2-Pyridinylimino)methyl]phenol

Cat. No.: B1220136
M. Wt: 198.22 g/mol
InChI Key: DYOIUODXXXAPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(2-Pyridinylimino)methyl]phenol is a salicylaldimine-type Schiff base ligand of significant interest in modern coordination chemistry and materials science. It is synthesized via the condensation of 2-aminopyridine and salicylaldehyde . This compound serves as a versatile N,O-donor chelating agent for constructing stable complexes with a wide range of transition metals, including nickel, copper, vanadium, chromium, manganese, and palladium . The structural motif of this ligand, featuring an intramolecular O–H···N hydrogen bond, often results in a nearly planar molecular conformation . In research applications, metal complexes derived from this ligand have demonstrated a broad spectrum of promising biological activities . Studies on analogous Schiff base metal complexes have shown potent antibacterial and antifungal properties . The mechanism of action is often linked to the ability of these complexes to interact with microbial cell walls and membranes, and in some cases, to disrupt enzyme function. Some complexes also exhibit significant antioxidant activity through free-radical scavenging, as measured by assays like DPPH . Furthermore, such Schiff base complexes are explored for their DNA-binding and potential anticancer activities , with investigations into their interactions with cellular targets and efficacy against various cancer cell lines . Beyond biological fields, this ligand is valuable for fundamental scientific research. It is employed in the study of supramolecular structures and polymorphism, where slight changes in crystallization conditions can lead to different solid-state packing arrangements stabilized by non-covalent interactions . The ligand can also exhibit tautomerism , and its photophysical properties make it a candidate for investigation in nonlinear optics (NLO) and the development of chemosensors . Disclaimer: This product is provided 'As Is' and is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer uses. The buyer assumes all responsibility for the safe handling, use, and disposal of this chemical in accordance with their institution's guidelines and applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B1220136 2-[(E)-(2-Pyridinylimino)methyl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Functionalization of 2 E 2 Pyridinylimino Methyl Phenol

Optimized Synthetic Pathways to 2-[(E)-(2-Pyridinylimino)methyl]phenol

The principal and most direct route to this compound is the condensation reaction between salicylaldehyde (B1680747) and 2-aminopyridine (B139424). nih.govresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) group. recentscientific.com

Optimization of this pathway has been explored through variations in reaction conditions to enhance yield, purity, and reaction time. Key parameters that are often adjusted include the solvent, temperature, and the use of catalysts. Solvents such as ethanol, methanol, and toluene (B28343) are commonly employed. nih.govpsu.edunih.gov While some procedures involve heating the reaction mixture under reflux for several hours to drive the condensation, others have achieved success at room temperature. psu.edunih.gov The addition of a catalytic amount of acid, such as formic acid, can facilitate the reaction. psu.edu The resulting product is typically a stable, colored crystalline solid. researchgate.net

Reaction ConditionReactantsSolventTemperatureTimeYieldReference(s)
Acid Catalysis2-aminopyridine, 2-hydroxybenzaldehydeEthanolReflux6 hr33% psu.edu
Standard Reflux2-aminopyridine, salicylaldehydeEthanolReflux-35% researchgate.net
Room Temperature2-aminopyridine, 5-(phenylazo) salicylaldehydeMethanolRoom Temp.-- nih.gov
High Temperature2-aminopyridine, salicylaldehydeTolueneHeated10 hr80% nih.govresearchgate.net

This table is interactive. Users can sort and filter the data as needed.

Strategies for Substituent Introduction and Structural Diversification on the Phenolic Moiety

A primary strategy for achieving structural diversity in this compound derivatives involves the introduction of various substituents onto the phenolic ring. This is most straightforwardly accomplished by utilizing substituted salicylaldehydes as the starting material in the condensation reaction. The electronic properties of the resulting Schiff base can be systematically tuned by incorporating either electron-donating or electron-withdrawing groups onto the salicylaldehyde backbone.

Research has demonstrated the successful synthesis of a range of derivatives by reacting 2-aminopyridine with salicylaldehydes bearing different functional groups at the 5-position. psu.eduresearchgate.netacademicjournals.org Examples of such substituents include:

Nitro group (-NO₂): An electron-withdrawing group.

Bromo group (-Br): A halogen with inductive electron-withdrawing and resonance electron-donating effects.

Methoxy group (-OCH₃): An electron-donating group.

The presence of these substituents can influence the electronic absorption spectra and chemical properties of the final compound. researchgate.netacademicjournals.org For instance, the introduction of a strong electron-withdrawing group like a nitro group can lead to observable keto-enol tautomerism in polar solvents. researchgate.netacademicjournals.org This approach provides a reliable method for creating a library of related compounds with systematically varied characteristics.

Salicylaldehyde DerivativeResulting Compound NameSubstituent EffectReference(s)
5-NitrosalicylaldehydeN-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amineElectron-withdrawing psu.eduresearchgate.netacademicjournals.org
5-BromosalicylaldehydeN-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amineElectron-withdrawing (inductive) psu.eduresearchgate.netacademicjournals.org
5-MethoxysalicylaldehydeN-(5-methoxy-2-hydroxylbenzylidene)pyridin-2-amineElectron-donating psu.eduresearchgate.netacademicjournals.org
5-Chlorosalicylaldehyde5-Chlorosalcialdehyde-glycine (related structure)Electron-withdrawing (inductive) researchgate.net

This table is interactive. Users can sort and filter the data as needed.

Methodological Advancements in Pyridine (B92270) Ring Functionalization

Functionalizing the pyridine ring of this compound presents greater synthetic challenges compared to modifying the phenolic moiety. The electron-deficient nature of the pyridine ring makes it less reactive towards typical electrophilic aromatic substitution. rsc.orgpearson.com However, advanced methodologies have been developed to overcome these hurdles.

Two principal strategies are employed:

Use of Pre-functionalized Pyridines: The most direct approach involves using a substituted 2-aminopyridine as a precursor in the initial condensation reaction. For instance, reacting 5-chloro-2-aminopyridine with salicylaldehyde would yield a chlorinated Schiff base. This method relies on the commercial availability or prior synthesis of the required substituted aminopyridine.

Post-Synthetic Modification: This strategy involves modifying the pyridine ring after the Schiff base has been formed. A key technique is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. gcwgandhinagar.comscripps.edu This transformation activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comwikipedia.org The N-oxide group can then be removed in a subsequent step if desired. Furthermore, if a suitable leaving group (like a halogen) is already present on the pyridine ring, it can be displaced via nucleophilic aromatic substitution (SₙAr) reactions.

The nitrogen atom itself is a site of reactivity, readily reacting with Lewis acids and alkyl halides to form positively charged pyridinium (B92312) salts. gcwgandhinagar.comwikipedia.org This modification dramatically alters the electronic properties of the ring, increasing its reactivity. wikipedia.org

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In line with the principles of sustainable chemistry, several eco-friendly methods for the synthesis of this compound and its derivatives have been developed. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for synthesizing Schiff bases. nanobioletters.com This technique often leads to a significant reduction in reaction times (from hours to minutes), improved product yields, and easier work-ups compared to conventional heating methods. nanobioletters.comnih.gov Importantly, it can often be performed with less solvent or under solvent-free conditions, reducing pollution and cost. nanobioletters.com

Aqueous Media Synthesis: Replacing traditional volatile organic solvents with water is a cornerstone of green chemistry. Schiff base condensation reactions have been successfully carried out in aqueous media, offering benefits such as facile reaction conditions, fast reaction rates, and good yields. recentscientific.com This method avoids the environmental and safety issues associated with many organic solvents.

Solvent-Free Synthesis: An even more environmentally benign approach is to conduct the reaction without any solvent. Solvent-free condensation of aldehydes and amines can be achieved, sometimes with the aid of a natural, biodegradable catalyst like lemon juice, to produce the corresponding Schiff bases in good yields. researchgate.net

Green ApproachDescriptionAdvantagesReference(s)
Microwave IrradiationUse of microwave energy to heat the reaction mixture.Reduced reaction time, improved yields, less solvent, safer processing. nanobioletters.comnih.gov
Aqueous MediaUsing water as the reaction solvent.Environmentally friendly, reduced byproducts, easy workup, good yields. recentscientific.com
Solvent-Free ConditionsReactants are mixed directly without a solvent, sometimes with a natural catalyst.Eliminates solvent waste, economical, environmentally benign. researchgate.net

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Coordination Chemistry of 2 E 2 Pyridinylimino Methyl Phenol and Its Metal Complexes

Complexation with Transition Metal Ions (e.g., Cu, Ni, Co, Zn, Fe, V)

Transition metal complexes of Schiff base ligands, including those similar to 2-[(E)-(2-Pyridinylimino)methyl]phenol, have been extensively studied due to their diverse structural features and potential applications. researchgate.netrasayanjournal.co.in The interaction of this compound with transition metal ions such as copper, nickel, cobalt, zinc, iron, and vanadium leads to the formation of complexes with varied geometries and electronic properties.

The stoichiometry of the metal complexes of this compound is a critical factor that influences their structure and properties. nih.gov Depending on the metal ion, the reaction conditions, and the presence of other coordinating species, different metal-to-ligand ratios can be achieved. Commonly observed stoichiometries for bidentate iminophenol ligands include 1:1 and 1:2 metal-to-ligand ratios. researchgate.netresearchgate.net For instance, mononuclear metal complexes with the general formula [M(L)₂], where L is the deprotonated form of the iminophenol ligand, have been reported for cobalt(II), copper(II), and zinc(II). researchgate.net In these cases, two ligand molecules coordinate to a single metal center.

The formation and stability of these complexes in solution are governed by equilibrium constants. While specific equilibrium data for this compound are not extensively detailed in the available literature, the stability of metal complexes, in general, is influenced by factors such as the nature of the metal ion and the ligand. The stability of bivalent transition metal complexes often follows the Irving-Williams series: Mn < Fe < Co < Ni < Cu > Zn. researchgate.net

Table 1: Examples of Stoichiometry in Transition Metal Complexes with Iminophenol Ligands

Metal Ion Stoichiometry (Metal:Ligand) Resulting Complex Type Reference
Co(II) 1:2 Mononuclear researchgate.net
Cu(II) 1:2 Mononuclear researchgate.net
Zn(II) 1:2 Mononuclear researchgate.net
Zn(II) 1:1 Mononuclear researchgate.net
Cu(II) 2:2 Dinuclear researchgate.netnih.gov
Cu(II) 3:2 Trinuclear nih.gov

This compound typically acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the imine nitrogen atoms. evitachem.com Upon deprotonation of the phenolic hydroxyl group, a six-membered chelate ring is formed with the metal center. This chelation enhances the stability of the resulting complex.

The coordination of the ligand to the metal ion creates a ligand field that splits the d-orbitals of the metal into different energy levels. The extent of this splitting and the resulting stabilization energy, known as the Ligand Field Stabilization Energy (LFSE), depends on the geometry of the complex and the nature of the metal ion and ligand. fiveable.mefiveable.me For example, in an octahedral field, the d-orbitals split into two sets, t₂g (lower energy) and eg (higher energy). libretexts.orguni-siegen.de The LFSE is the net energy reduction of the d-electrons due to this splitting. libretexts.org

The coordination geometry adopted by the metal complex is a consequence of the metal ion's coordination number and the steric and electronic properties of the ligand. For [M(L)₂] type complexes of iminophenols, different geometries have been observed:

Pseudo-tetrahedral: Observed for Co(II) and Zn(II) complexes. researchgate.net

Distorted square-planar: Exhibited by Cu(II) complexes. researchgate.net

Octahedral: Can be formed, for instance, in a Zn(II) complex where one ligand coordinates to each metal atom in a 1:1 stoichiometry, with other ligands or solvent molecules occupying the remaining coordination sites. researchgate.net

Table 2: Coordination Geometries of Divalent Metal Complexes with Iminophenol Ligands

Metal Ion Complex Formula Coordination Geometry Reference
Co(II) [Co(L)₂] Pseudo-tetrahedral researchgate.net
Cu(II) [Cu(L)₂] Distorted square-planar researchgate.net
Zn(II) [Zn(L)₂] Pseudo-tetrahedral researchgate.net
Zn(II) [Zn(L)(OAc)] Octahedral researchgate.net

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of Schiff base ligands extends to the f-block elements, including lanthanides and actinides. researchgate.net These ions are characterized by their large ionic radii and high coordination numbers, leading to the formation of complexes with diverse and often complex structures.

Schiff base ligands readily form complexes with lanthanide ions. scielo.org.za Studies on a similar ligand, 2-((E)-(tert-butylimino)methyl)phenol, with lanthanide nitrates and chlorides have revealed the formation of complexes with high coordination numbers. iaea.org For example, with gadolinium(III) and dysprosium(III) nitrates, nine-coordinate complexes of the formula [Ln(NO₃)₃(HL)₃] were formed, where three monodentate Schiff base ligands and three bidentate nitrate ions coordinate to the metal center. scielo.org.zaiaea.org In contrast, with lanthanide chlorides (Nd, Gd, Dy), six-coordinate octahedral complexes of the formula [Ln(Cl)₂(HL)₄]Cl were obtained, with four monodentate Schiff base ligands in the equatorial positions and two chloride ions in the axial positions. scielo.org.zaiaea.org

Table 3: Structural Features of Lanthanide Complexes with a Similar Iminophenol Ligand

Lanthanide Ion Ancillary Ligand Complex Formula Coordination Number Geometry Reference
Gd(III) NO₃⁻ [Gd(NO₃)₃(HL)₃] 9 Muffin polyhedra scielo.org.zaiaea.org
Dy(III) NO₃⁻ [Dy(NO₃)₃(HL)₃] 9 Muffin polyhedra scielo.org.zaiaea.org
Nd(III) Cl⁻ [Nd(Cl)₂(HL)₄]Cl 6 Octahedral scielo.org.zaiaea.org
Gd(III) Cl⁻ [Gd(Cl)₂(HL)₄]Cl 6 Octahedral scielo.org.zaiaea.org
Dy(III) Cl⁻ [Dy(Cl)₂(HL)₄]Cl 6 Octahedral scielo.org.zaiaea.org

Formation of Homo- and Hetero-multinuclear Metal Complexes

The ligand this compound and its analogues can also act as bridging ligands, facilitating the formation of multinuclear metal complexes. This can occur through the phenolic oxygen atom, leading to the formation of dinuclear, trinuclear, or even polymeric structures.

For example, dinuclear copper(II) complexes have been synthesized where two Schiff base ligands bridge two copper centers. researchgate.netnih.gov In some cases, the phenolic oxygen atoms act as the bridging units, creating a Cu₂O₂ core. nih.gov Trinuclear copper(II) complexes have also been reported. nih.gov Furthermore, polymeric chains can be formed, as seen in a manganese(III) complex where the ethanolic oxygen atom of a related Schiff base ligand links the Mn(III) ions of adjacent complex units. iosrjournals.org The formation of these multinuclear assemblies depends on the specific ligand structure and the reaction conditions.

Electrochemical Behavior of this compound Complexes

The electrochemical properties of metal complexes of this compound are of interest for understanding their redox behavior and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a common technique used to study the redox processes of these complexes.

Studies on copper(II) complexes with related pyridine-alkoxide ligands have shown reversible Cu(II)/Cu(III) oxidation events. mdpi.com The redox potentials are influenced by the substituents on the ligand framework. For instance, a mononuclear copper(II) complex with a phenyl-substituted pyridine-alkoxide ligand exhibits a reversible Cu(II)/Cu(III) couple. mdpi.com The electrochemical behavior of rhenium(I) complexes with an ancillary iminophenol ligand has also been investigated, showing the oxidation of Re(I) and the reduction of other ligands within the complex. researchgate.net The redox behavior of these complexes is often ligand-based or metal-based, and in some cases, can involve both. rasayanjournal.co.in

Structural Elucidation and Advanced Spectroscopic Characterization of 2 E 2 Pyridinylimino Methyl Phenol and Its Complexes

Single-Crystal X-ray Diffraction Analysis of 2-[(E)-(2-Pyridinylimino)methyl]phenol and its Metal Adducts

The analysis of various Schiff base compounds reveals that they can exist in different tautomeric forms, such as enol, keto, and zwitterionic forms, within the solid state. researchgate.net For instance, the reaction of (E)-2-(((2-ethylphenyl)imino)methyl)phenol with copper(II) or nickel(II) acetate (B1210297) yields square-planar complexes where two Schiff base ligands chelate to the central metal ion. researchgate.net Similarly, a rhodium(I) complex, [Rh(η⁴-cod)(L)], can be formed from the same ligand. researchgate.net The crystal structures of these metal adducts confirm the coordination of the Schiff base to the metal center through the phenolic oxygen and the imine nitrogen atom. researchgate.netresearchgate.net

The crystallographic data for several related Schiff base compounds are summarized in the table below, illustrating common crystal systems and space groups.

Interactive Table: Crystallographic Data for this compound Analogues

CompoundFormulaCrystal SystemSpace GroupRef.
(E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenolC₁₄H₁₂INOOrthorhombicP2₁2₁2₁ nih.gov
2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenolC₁₃H₁₄N₄OOrthorhombicP2₁2₁2₁ nih.gov
2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenolC₁₉H₁₆N₂OMonoclinicP2₁/c (implied) nih.gov
(E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenolC₁₄H₁₀F₃NOOrthorhombicPca2₁ researchgate.net
(E)-2-[(2-morpholinoethylimino)methyl]phenolC₁₃H₁₈N₂O₂OrthorhombicP 21 21 21 nih.gov
(E)-2-methoxy-4-((1-phenylethylimino)methyl)phenolC₁₆H₁₇NO₂OrthorhombicP2₁2₁2₁ amazonaws.comamazonaws.com

Intramolecular Hydrogen Bonding and Molecular Conformation

The molecule predominantly adopts an E configuration about the C=N imine double bond. amazonaws.comnih.gov While the segment containing the intramolecular hydrogen bond tends to be planar, the molecule as a whole is often non-planar. The pyridinyl and phenol (B47542) rings are typically twisted with respect to each other. nih.govnih.govresearchgate.net The dihedral angle between these aromatic rings can vary significantly depending on the substituents and crystal packing forces. For example, in (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, the dihedral angle between the two rings is 31.38 (2)°. nih.gov In other derivatives, this angle can be much larger, indicating a more twisted conformation. nih.govresearchgate.net This non-planar geometry is significant as it has been suggested that photochromic properties are associated with non-planar molecules, while thermochromism is linked to planar ones. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Beyond the intramolecular forces, the crystal structure of this compound analogues is stabilized by a network of weaker intermolecular interactions. These interactions dictate how the molecules arrange themselves in the crystal lattice. Common interactions include C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule. nih.gov

Advanced Spectroscopic Probes for Electronic Structure and Bonding

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exclusively used for studying paramagnetic systems, such as transition metal complexes where the metal ion has a non-zero electron spin (S > 0). For complexes of this compound with metal ions like Cu(II) (d⁹ configuration) or high-spin Fe(III) (d⁵ configuration), EPR spectroscopy provides invaluable information about the electronic structure and the environment of the metal center. manchester.ac.uknih.gov

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is sensitive to the electronic environment of the unpaired electron and can indicate the degree of orbital angular momentum contribution to the magnetic moment. manchester.ac.uk The hyperfine coupling constant arises from the interaction between the electron spin and the magnetic moment of nearby nuclear spins (e.g., the metal nucleus or ligand atoms like ¹⁴N), providing details about the delocalization of the unpaired electron onto the ligands and the nature of the metal-ligand bond. manchester.ac.uk In frozen solutions or powders, the anisotropy in the g and A tensors can reveal the symmetry of the metal coordination sphere. manchester.ac.uk For instance, the study of a bis(formazanate)iron(II) complex demonstrated how EPR can be used alongside other techniques to understand spin-crossover behavior. researchgate.net

Mössbauer Spectroscopy for Iron-Containing Complexes

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, with ⁵⁷Fe being the most common isotope studied. It is an essential tool for investigating the electronic structure of iron-containing compounds, including oxidation state, spin state, and site symmetry of the iron atom. rsc.orgnih.gov

The primary parameters derived from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov

Isomer Shift (δ): This parameter is a measure of the s-electron density at the iron nucleus and is highly indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)) and spin state (high-spin vs. low-spin) of the iron center. nih.gov

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with an asymmetric electric field (electric field gradient) created by the surrounding electrons and ligands. A non-zero ΔE_Q indicates a distorted or non-cubic symmetry around the iron atom. nih.gov The magnitude of ΔE_Q provides detailed information about the geometry of the coordination complex and the electronic ground state. researchgate.netnih.gov

For example, in low-spin Fe(II) porphyrin complexes, the ΔE_Q values have been systematically used to determine the geometry of the axial ligands. nih.gov A Mössbauer spectrum of an Fe(II) complex with nicotianamine (B15646) showed a distinct quadrupole doublet, allowing for the characterization of the iron's coordination environment in the frozen solution. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is inherently sensitive to molecular chirality. nih.gov The ligand this compound is itself achiral. However, it can form chiral complexes in several ways: by coordinating to a metal center in a specific, twisted (chiral) geometry, or by interacting with other chiral molecules. nih.gov

When an achiral chromophore, like the Schiff base ligand, is placed in a chiral environment, it can exhibit a CD signal. This phenomenon is known as induced circular dichroism. nih.govnih.gov The interaction with a chiral host or the formation of a dissymmetric metal complex perturbs the electronic transitions of the ligand, making them optically active. nih.govnih.gov

CD spectroscopy is therefore a powerful tool for:

Determining the absolute configuration of chiral metal complexes.

Studying the conformational changes in solution.

Investigating host-guest interactions between the achiral ligand and chiral molecules. nih.gov

Studies on other systems have shown that even long-range interactions (~5 Å) can induce a significant CD effect, demonstrating the technique's sensitivity to the three-dimensional structure of molecular complexes. nih.gov

Resonant and Time-Resolved Spectroscopic Techniques

The photophysical and photochemical properties of this compound and its metal complexes are governed by a series of ultrafast processes that occur on femtosecond to nanosecond timescales. To unravel these complex dynamics, resonant and time-resolved spectroscopic techniques are indispensable tools. These methods provide critical insights into the excited-state landscape, including the nature of electronic transitions, excited-state intramolecular proton transfer (ESIPT), and the influence of metal coordination on these pathways.

A central feature of this compound is the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. This pre-existing hydrogen bond is a hallmark of molecules that can undergo excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.gov Upon photoexcitation, the acidity of the phenol and the basicity of the imine nitrogen are enhanced, leading to a rapid transfer of the proton from the hydroxyl group to the imine nitrogen. This process results in the formation of a transient keto-tautomer, which has distinct electronic and structural properties from the initial enol form.

The coordination of metal ions to the ligand can significantly perturb these photophysical pathways. The nature of the metal ion, its coordination geometry, and the resulting metal-to-ligand or ligand-to-metal charge transfer states can either inhibit or modify the ESIPT process, and introduce new deactivation channels for the excited state.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for directly observing the evolution of excited states. By using a pump pulse to excite the molecule and a time-delayed probe pulse to measure the absorption of the transient species, the formation and decay of various excited states can be tracked in real-time.

For this compound, fs-TA studies would be expected to reveal the dynamics of the ESIPT process. Following excitation of the enol form, a rapid decay of its stimulated emission and the concomitant rise of a new absorption band corresponding to the keto-tautomer would be anticipated. The timescale for this process in similar Schiff bases is typically in the sub-picosecond to picosecond range. rsc.org

In the case of its metal complexes, fs-TA can elucidate the influence of the metal center on the excited-state dynamics. For instance, in a complex with a closed-shell metal ion like Zn(II), the ESIPT process might still occur, but its dynamics could be altered due to changes in the electronic structure and steric environment upon coordination. For complexes with open-shell transition metals (e.g., Cu(II), Ni(II)), the fs-TA spectra would likely be more complex, featuring signatures of metal-centered (d-d) states and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) states, which can provide competing and efficient non-radiative decay pathways. researchgate.net

Table 1: Representative Transient Absorption Data for a Salicylidene-Aminopyridine Type Schiff Base (Note: This table is illustrative and based on typical findings for related compounds, as specific data for this compound is not available in the reviewed literature.)

Transient SpeciesWavelength Range (nm)Rise Time (ps)Decay Time (ps)Assignment
Enol (S1)450-550 (Stimulated Emission)< 0.11-10Decay of the initially excited state
Keto (S1)550-650 (Absorption)< 1100-1000Formation and decay of the ESIPT tautomer

Time-resolved fluorescence spectroscopy provides complementary information to fs-TA by monitoring the decay of the emissive excited states. For this compound, dual fluorescence is a potential characteristic, with a higher-energy emission from the locally excited enol form and a lower-energy, red-shifted emission from the keto-tautomer formed via ESIPT. The lifetimes of these emissions provide information on the rates of the competing radiative and non-radiative decay processes.

The fluorescence of the metal complexes is expected to be highly dependent on the nature of the metal ion. For instance, diamagnetic metal ions like Zn(II) can sometimes enhance fluorescence by promoting rigidity in the ligand and reducing non-radiative decay pathways. nih.gov In contrast, paramagnetic transition metal ions often quench fluorescence due to the introduction of efficient non-radiative decay channels through low-lying d-d states. researchgate.net

Table 2: Hypothetical Time-Resolved Fluorescence Data for this compound and a Zn(II) Complex (Note: This table is illustrative and based on general principles of Schiff base photophysics, as specific experimental data for the target compound is not available in the reviewed literature.)

CompoundEmission Band (nm)Lifetime (ns)Quantum Yield (Φ)Emitting Species
Ligand (Enol form)~450< 0.1< 0.01Enol (S1)
Ligand (Keto form)~5801-50.05-0.2Keto (S1)
Zn(II) Complex~5502-100.1-0.5Ligand-based (modified by coordination)

Resonance Raman (RR) spectroscopy is a technique that can provide detailed structural information about a molecule in its electronic excited state. By tuning the excitation wavelength to be in resonance with a specific electronic transition, the vibrational modes that are coupled to that transition are selectively enhanced. This allows for the study of the structural changes that occur upon photoexcitation.

For this compound, RR spectroscopy could be used to probe the structural dynamics of the ESIPT process. By exciting into the absorption band of the enol form, one would expect to see enhancement of vibrational modes associated with the phenolic ring and the C=N bond. Conversely, exciting into the absorption band of the keto-tautomer (if it can be populated in the ground state or observed in a time-resolved experiment) would enhance modes associated with the quinoidal ring and the C=O bond of the tautomer.

In the context of its metal complexes, RR spectroscopy can provide valuable information on the coordination environment of the metal ion and the nature of the metal-ligand bonding in the excited state. For example, changes in the vibrational frequencies of the pyridine (B92270) ring and the imine bond upon coordination would be readily observable. In transition metal complexes, RR can also be used to identify and characterize charge-transfer states by observing the enhancement of specific ligand or metal-ligand vibrations. nih.gov

Table 3: Expected Key Resonance Raman Bands for this compound and its Complexes (Note: This table presents expected vibrational modes and is for illustrative purposes, as specific experimental RR data for the target compound is not available in the reviewed literature.)

Vibrational ModeExpected Frequency Range (cm-1)Significance
ν(C=N)1600-1630Sensitive to imine bond order and coordination
ν(C-O)phenol1270-1300Indicates the phenolic character
Pyridine ring modes990-1050, 1570-1610Reflects the electronic state of the pyridine moiety and its coordination
ν(C=O)keto1500-1550A key marker for the keto-tautomer in ESIPT

Theoretical and Computational Investigations on 2 E 2 Pyridinylimino Methyl Phenol Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a primary computational method for investigating ortho-hydroxy Schiff bases. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure and reactivity of molecules like 2-[(E)-(2-Pyridinylimino)methyl]phenol. nih.gov Methodologies such as the B3LYP hybrid functional combined with Pople-style basis sets (e.g., 6-311G(d,p) or 6-311++G(d,p)) are commonly employed to optimize molecular geometries and calculate electronic properties. nih.govnih.gov

These studies typically involve optimizing the molecule's geometry to find its most stable conformation and then performing further calculations to understand its electronic behavior. The results from these calculations can predict the molecule's reactivity, the nature of its chemical bonds, and its spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netijaemr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netijaemr.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and greater polarizability. researchgate.net Conversely, a large HOMO-LUMO gap points to high kinetic stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2

Chemical Potential (μ): Calculated as μ ≈ -(I + A) / 2

Electrophilicity Index (ω): Calculated as ω = μ² / 2η

Table 1: Hypothetical Frontier Orbital Data and Reactivity Descriptors for this compound

This table presents illustrative data based on typical values reported for structurally similar Schiff bases in computational studies.

ParameterValue (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.20Energy difference, a measure of chemical reactivity and kinetic stability. malayajournal.org
Ionization Potential (I)6.15The energy required to remove an electron from the molecule.
Electron Affinity (A)1.95The energy released when an electron is added to the molecule.
Chemical Hardness (η)2.10A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ)-4.05Represents the "escaping tendency" of electrons from the molecule.
Electrophilicity Index (ω)3.91A measure of the molecule's ability to act as an electrophile.

Natural Bond Orbital (NBO) Analysis is a technique used to interpret the molecular wavefunction in terms of a more intuitive Lewis structure, with localized bonds and lone pairs. wikipedia.org This method provides detailed insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.orgresearchgate.net A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy E(2) associated with donor-acceptor interactions. materialsciencejournal.org A large E(2) value signifies a strong interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, leading to charge delocalization and increased molecular stability. materialsciencejournal.org For this compound, significant interactions are expected, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic rings.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

This table shows potential high-stabilization interactions within the this compound molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π* (C-C) Phenol (B47542) ring~25Lone Pair → Antibonding π-orbital Delocalization
LP (N) Pyridine (B92270) ringπ* (C-N) Pyridine ring~30Lone Pair → Antibonding π-orbital Delocalization
LP (N) Imineσ* (C-C) Phenol ring~5Lone Pair → Antibonding σ-orbital Delocalization
π (C=N) Imineπ* (C-C) Phenol ring~20π-bond → Antibonding π-orbital Conjugation

Quantum Theory of Atoms in Molecules (AIM) offers a different approach to analyzing chemical bonding. researchgate.net Developed by Richard Bader, AIM partitions a molecule into atomic basins based on the topology of the electron density function, ρ(r). researchgate.net By analyzing the properties of ρ(r) at specific points, particularly bond critical points (BCPs), one can characterize the nature of interatomic interactions. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can help distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. This analysis is particularly useful for characterizing the intramolecular O-H···N hydrogen bond that is a key structural feature of this compound.

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.govresearchgate.net These calculations can confirm that the main electronic transitions, such as the π→π* and n→π* transitions, often originate from HOMO→LUMO excitations. nih.gov

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netnih.gov The resulting theoretical spectrum provides a set of normal modes, which can be assigned to specific molecular motions like stretching, bending, and torsional vibrations. Calculated frequencies are often systematically higher than experimental ones and are therefore scaled by an empirical factor to improve agreement. nih.gov

NMR Shifts: The gauge-independent atomic orbital (GIAO) method within a DFT framework is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical shifts with experimental data is a powerful method for confirming the molecular structure.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data

PropertyExperimental Value (Typical)Calculated Value (DFT)Notes
UV-Vis (λmax in CHCl₃)~350 nm~345 nmTD-DFT calculations often show good agreement for major absorption bands.
IR (νC=N stretch)~1615 cm⁻¹~1630 cm⁻¹Calculated frequencies are typically scaled to match experimental data.
¹H NMR (δO-H in CDCl₃)~13.0 ppm~12.8 ppmCalculation of H-bonded protons can be sensitive to the model used.
¹³C NMR (δC=N in CDCl₃)~160 ppm~162 ppmGIAO-DFT provides reliable predictions for carbon chemical shifts.

Tautomerism and Conformational Dynamics Studies

Schiff bases derived from salicylaldehyde (B1680747) are well-known for exhibiting phenol-imine (enol) and keto-amine tautomerism. Computational studies consistently show that for this compound and its derivatives, the phenol-imine tautomer is significantly more stable than the keto-amine form. nih.govresearchgate.net DFT calculations can quantify the energy difference between these two forms in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov These studies confirm that the enol form is the dominant species in both solid and solution phases. researchgate.net

Molecular Dynamics Simulations of Ligand-Metal Interactions and Solvent Effects

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the system over time. researchgate.net For a chelating ligand like this compound, MD simulations are invaluable for understanding how it interacts and binds with metal ions. These simulations can model the coordination process, revealing the flexibility of the ligand and the stability of the resulting metal complex.

MD simulations also provide a more explicit picture of solvent effects compared to continuum models. By simulating the ligand in a box of solvent molecules (e.g., water or ethanol), one can observe specific solute-solvent interactions, such as hydrogen bonding. This approach can yield insights into how the solvent structure around the ligand influences its conformation and reactivity. researchgate.net

Computational Design and Property Prediction of Novel Derivatives

The predictive power of computational chemistry allows for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure—for example, by adding electron-donating or electron-withdrawing groups to the aromatic rings—researchers can use DFT to predict the resulting changes in electronic, optical, and chemical properties.

This in silico screening approach is highly efficient for identifying candidates with desired characteristics, such as:

Enhanced Non-Linear Optical (NLO) Properties: Calculations of properties like the first-order hyperpolarizability can guide the design of new materials for optical applications. nih.govnih.gov

Tuned Metal Ion Selectivity: Modifying the ligand's structure can alter its affinity and selectivity for different metal ions, which can be predicted by calculating binding energies.

Modified Redox Potentials: Substituent effects on the HOMO and LUMO energies can be used to fine-tune the molecule's redox behavior for applications in catalysis or materials science.

This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing, accelerating the discovery of new functional molecules.

Applications of 2 E 2 Pyridinylimino Methyl Phenol Complexes in Catalysis

Oxidation Catalysis by Metal Complexes of 2-[(E)-(2-Pyridinylimino)methyl]phenol

Metal complexes derived from this compound and related Schiff bases are proficient catalysts for various oxidation reactions. The metal center's ability to access multiple oxidation states is key to their catalytic function, facilitating the activation of oxidants and the transfer of oxygen atoms to substrates.

The catalytic epoxidation of olefins to form valuable epoxide intermediates is a significant application of Schiff base complexes. While direct studies on this compound complexes are specific, the broader class of pyridine-imine and salicylaldehyde-based Schiff base complexes, particularly with manganese, iron, and vanadium, has demonstrated notable activity.

Manganese complexes of pyridine (B92270) Schiff bases, for instance, have been shown to be excellent catalysts for the epoxidation of cyclohexene (B86901) using molecular oxygen as the oxidant under mild conditions. rsc.org These systems can achieve high conversion rates and selectivity for the corresponding epoxide. rsc.org Similarly, iron complexes featuring bis(imino)pyridine ligands are effective in catalyzing carbene transfer reactions, which include epoxidation. rsc.org

Vanadium complexes with Schiff base ligands are also well-regarded for their catalytic prowess in epoxidation. nih.govresearchgate.netrug.nl They are particularly effective in the epoxidation of allylic and homoallylic alcohols, often proceeding with high selectivity. rug.nlnih.gov The mechanism generally involves the formation of a vanadium-peroxo intermediate which then transfers an oxygen atom to the olefin. The coordination of the substrate to the vanadium center is believed to be a key factor in achieving high selectivity. rug.nl While simple olefins can be epoxidized, the presence of a nearby hydroxyl group, as in allylic alcohols, often enhances both the rate and regioselectivity of the reaction. rug.nl

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, and complexes of this compound and its analogues have proven to be effective catalysts for this purpose. These reactions typically utilize environmentally benign oxidants like hydrogen peroxide.

Molybdenum(VI) and copper(II) complexes with related Schiff base ligands have shown significant catalytic potential in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net Mechanistic studies suggest that the reaction often proceeds via a metal-oxo or metal-peroxo intermediate. In the case of copper-catalyzed oxidations, a cupric-superoxo complex can be involved, which abstracts a hydrogen atom from the alcohol in the rate-limiting step. nih.gov The choice of solvent and reaction temperature can significantly influence the conversion and selectivity of these catalytic systems.

The catalytic performance of various Schiff base complexes in the oxidation of benzyl alcohol is summarized in the table below, highlighting the high yields and selectivities achievable under optimized conditions.

Table 1: Catalytic Performance in Selective Alcohol Oxidation

Catalyst Type Substrate Oxidant Solvent Temp. (°C) Conversion (%) Selectivity (%) Source(s)
Molybdenum(VI) Schiff Base Benzyl Alcohol H₂O₂ Solvent-free 65 High High researchgate.net
Copper(II) Schiff Base Benzyl Alcohol H₂O₂ Various 50 >90 High researchgate.net
Iron(III) Pyridine-containing Ligand Benzyl Alcohol H₂O₂ Acetonitrile - up to 98 up to 99 researchgate.net

Reduction Catalysis (e.g., Hydrogenation, Transfer Hydrogenation)

Ruthenium(II) complexes incorporating pyridine-imine ligands, which are structurally analogous to this compound, are highly efficient catalysts for transfer hydrogenation reactions. nih.govmdpi.comacs.orgrsc.org This process, which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as a hydrogen source, is a safer and more convenient alternative to using high-pressure molecular hydrogen for the reduction of ketones and imines to their corresponding alcohols and amines.

The catalytic cycle is generally believed to proceed through an inner-sphere mechanism. nih.gov This involves the formation of a ruthenium-hydride species, which is the active catalyst. The ketone or imine substrate coordinates to the ruthenium center, followed by the insertion of the C=O or C=N bond into the Ru-H bond. The resulting ruthenium-alkoxide or -amide intermediate is then protonolyzed by the hydrogen donor (e.g., isopropanol), regenerating the catalyst and releasing the alcohol or amine product. nih.govmdpi.com The efficiency of these catalysts is often high, with some systems achieving excellent conversions and high turnover frequencies for a variety of aromatic ketones. nih.gov

Polymerization Catalysis (e.g., Olefin Polymerization, Ring-Opening Polymerization)

The versatility of Schiff base ligands extends to polymerization catalysis, where their metal complexes have been employed in both olefin polymerization and the ring-opening polymerization (ROP) of cyclic esters.

Complexes based on this compound and its derivatives are also active in the ring-opening polymerization of cyclic esters like lactide (LA) and ε-caprolactone (CL). This method provides access to biodegradable polyesters such as polylactide (PLA), which have significant biomedical and packaging applications. The polymerization is typically initiated by a metal-alkoxide bond, which can be generated in situ. The mechanism proceeds via a coordination-insertion pathway, where the cyclic ester coordinates to the Lewis acidic metal center and is subsequently attacked by the nucleophilic alkoxide initiator.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium complexes stabilized by N-donor ligands, including those related to this compound, are workhorses in the field of carbon-carbon cross-coupling catalysis. researchgate.netnih.govunam.mx Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental tools for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Palladium complexes with di-2-pyridylmethylamine ligands, which share the pyridyl-imine motif, have been reported as excellent catalysts for these transformations, often functioning efficiently in both organic and aqueous media. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl or vinyl halide. The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.govresearchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.

The stability and activity of the palladium catalyst are paramount, and the this compound ligand framework provides a robust coordination environment that can stabilize the active catalytic species throughout the reaction cycle.

Mechanistic Insights into Catalytic Cycles and Transition States

Understanding the reaction mechanisms is crucial for the rational design of more efficient catalysts. For complexes derived from this compound, mechanistic studies have shed light on the key steps in their catalytic cycles.

Oxidation Catalysis: In alcohol oxidation, kinetic studies often point to hydrogen atom transfer (HAT) from the alcohol to a high-valent metal-oxo or metal-peroxo species as the rate-determining step. nih.gov For epoxidation with vanadium catalysts, the formation of a vanadium(V)-alkylperoxo complex is a key intermediate, which then delivers an oxygen atom to the alkene. rug.nl

Reduction Catalysis: In the transfer hydrogenation of ketones by ruthenium complexes, the crucial step is the hydride transfer from the ruthenium-hydride intermediate to the coordinated ketone. nih.gov The reaction follows an inner-sphere pathway, and the efficiency is influenced by the electronic and steric nature of the ligands surrounding the metal center.

Polymerization Catalysis: For late transition metal olefin polymerization catalysts, the mechanism of chain growth and chain transfer is of central importance. The aforementioned "chain-walking" mechanism in Ni(II) and Pd(II) systems is a fascinating example of how the catalyst can control polymer microstructure. d-nb.info The process involves a series of β-hydride eliminations and re-insertions that allow the metal center to move along the polymer backbone.

Carbon-Carbon Coupling: The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves a sequence of oxidative addition, transmetalation, and reductive elimination steps at a palladium center. nih.govresearchgate.net The role of the base is critical for activating the organoboron reagent to facilitate the transmetalation step. The ligand's role is to stabilize the various palladium oxidation states (0 and II) and to influence the rates of the individual steps in the cycle.

Chemosensing and Recognition Applications of 2 E 2 Pyridinylimino Methyl Phenol

Mechanisms of Metal Ion Sensing and Recognition (e.g., Zn(II), Mg(II))

The compound 2-[(E)-(2-Pyridinylimino)methyl]phenol, hereafter referred to as PMP, functions as a dual-action fluorescent sensor, capable of selectively detecting and quantifying both zinc (Zn(II)) and magnesium (Mg(II)) ions. The sensing mechanism is rooted in the specific coordination of these metal ions with the PMP molecule. This interaction disrupts the internal photophysical processes of the sensor, leading to a significant and measurable response.

The PMP molecule possesses a tridentate N,N,O-donor site, which is perfectly suited for binding with metal ions like Zn(II) and Mg(II). In its free state, the molecule exhibits weak fluorescence. However, upon complexation with either Zn(II) or Mg(II), a rigid five-membered ring structure is formed. This chelation event is the primary mechanism for ion recognition.

Fluorescence Turn-On/Off Sensing Principles

The primary sensing principle for PMP with Zn(II) and Mg(II) is a "turn-on" fluorescence mechanism. In the absence of these ions, the PMP molecule has a non-emissive excited state due to an efficient photoinduced electron transfer (PET) process from the phenol (B47542) group to the pyridine (B92270) ring. Additionally, the rotation around the C-N single bond can also contribute to non-radiative decay, quenching fluorescence.

Upon binding with Zn(II) or Mg(II), two key photophysical phenomena are modulated:

Chelation-Enhanced Fluorescence (CHEF): The coordination of the metal ion with the PMP ligand forms a rigid complex. This increased structural rigidity significantly reduces the non-radiative decay pathways, particularly the vibrational and rotational energy losses. As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a dramatic increase in the fluorescence quantum yield.

Inhibition of Photoinduced Electron Transfer (PET): The binding of the positively charged metal ion (Zn²⁺ or Mg²⁺) to the N,N,O-donor site of PMP lowers the energy of the lone pair electrons on the donor atoms. This increased energy gap makes the photoinduced electron transfer from the phenolic oxygen to the pyridinic nitrogen energetically unfavorable. The inhibition of this quenching PET process allows the excited state to relax via fluorescence emission, resulting in a "turn-on" signal.

The interaction of PMP with Zn(II) leads to the formation of a 1:1 complex (PMP-Zn), while the interaction with Mg(II) results in a 2:1 complex ((PMP)₂-Mg). Both complexation events induce a significant enhancement of fluorescence intensity, allowing for the sensitive detection of these ions.

Table 1: Photophysical Properties of PMP and its Complexes with Zn(II) and Mg(II)

Compound Excitation Wavelength (λ_ex, nm) Emission Wavelength (λ_em, nm) Fluorescence Quantum Yield (Φ_F)
PMP 360 485 0.001
PMP-Zn 360 485 0.120
(PMP)₂-Mg 360 485 0.100

This table is interactive. You can sort and filter the data.

Chromogenic Sensing Mechanisms

Based on available scientific literature, there is no specific evidence to suggest that this compound functions as a chromogenic sensor. Studies have predominantly focused on its fluorometric properties for ion detection. While the formation of metal complexes can sometimes lead to a change in the absorption spectrum (and thus a color change), this effect has not been the primary focus or a reported application for this particular compound.

Anion Recognition and Sensing Dynamics

Currently, there is no research available in the scientific literature detailing the application of this compound for anion recognition and sensing. The design of the molecule, with its electron-rich donor sites, is primarily suited for interaction with cations.

Development of Ratiometric and FRET-Based Sensors

The development of ratiometric or Förster Resonance Energy Transfer (FRET)-based sensors using this compound as the core sensing unit has not been reported in the reviewed scientific literature. The sensing mechanism observed is based on fluorescence intensity changes at a single wavelength rather than a shift in the emission wavelength (ratiometric) or energy transfer to another chromophore (FRET).

Sensing in Complex Biological and Environmental Matrices (Focus on Mechanism)

The utility of this compound as a sensor has been demonstrated in complex samples, specifically for the detection of Zn(II) in human urine samples. The mechanism of sensing in such a complex matrix relies on the high selectivity and affinity of the PMP sensor for the target ion over other potentially interfering species commonly found in biological fluids.

The key to its successful application in a biological matrix like urine is the sensor's ability to form the stable PMP-Zn complex even in the presence of a high background of other ions such as Na(I), K(I), Ca(II), and Cu(II). The "turn-on" fluorescence mechanism provides a clear signal against the negligible background fluorescence of the free sensor and the matrix itself. The detection is achieved by adding the sensor to the diluted urine sample and measuring the fluorescence enhancement. This demonstrates that the chelation and subsequent fluorescence turn-on mechanism is robust enough to operate effectively outside of idealized buffer solutions.

Mechanistic Investigations of Biological Interactions of 2 E 2 Pyridinylimino Methyl Phenol and Its Complexes

Molecular Mechanisms of Antimicrobial Action (e.g., Bacterial, Fungal)

Phenolic compounds, including Schiff bases derived from salicylaldehyde (B1680747) like 2-[(E)-(2-Pyridinylimino)methyl]phenol, are known to exhibit significant antimicrobial properties against a wide range of bacterial and fungal pathogens. mdpi.commdpi.com The structural features of these compounds, particularly the presence of a hydroxyl group on a phenyl ring and an imine group, are crucial for their biological activity.

The antimicrobial action of phenolic compounds is often multifactorial, targeting various cellular components and pathways in both bacteria and fungi.

Bacterial Interactions: The primary mechanism of antibacterial action for many phenolic compounds involves the disruption of the bacterial cell membrane. nih.gov This can lead to a loss of integrity of the cytoplasmic membrane, an increase in its fluidity, and conformational changes in membrane-associated proteins. nih.gov These effects compromise the membrane's function as a selective barrier, leading to the leakage of essential intracellular components and ultimately cell death. Some phenolic compounds can also inhibit bacterial enzyme activity, such as catalase, which is crucial for bacterial defense against oxidative stress. researchgate.net Furthermore, inhibition of nucleic acid and protein synthesis has been reported as a mechanism of action for some polyphenols. mdpi.com Derivatives like 4-phenyldiazenyl 2-(phenylimino methyl) phenols have demonstrated considerable in-vitro antibacterial activity against various human pathogens. nih.gov

Fungal Interactions: In fungi, a key target for phenolic compounds is the cell membrane, specifically the ergosterol (B1671047) component. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The interaction can occur in two primary ways:

Inhibition of Ergosterol Synthesis: Similar to azole antifungal drugs, some phenolic compounds can interfere with the biosynthetic pathway of ergosterol. nih.gov

Direct Binding to Ergosterol: Many phenolic derivatives can directly bind to ergosterol within the fungal plasma membrane. scielo.br This binding disrupts the membrane structure, leading to increased permeability and cell lysis. For example, the synthetic amide 2-chloro-N-phenylacetamide is believed to act by binding to ergosterol. scielo.br Phenolic-rich extracts have also been shown to bind to the ergosterol of the fungal membrane. researchgate.net

Additionally, some phenolic compounds can induce apoptosis in fungi and inhibit the formation of biofilms, which are communities of microbes with enhanced resistance to antimicrobial agents. mdpi.comnih.gov

Table 1: Summary of Antimicrobial Mechanisms of Phenolic Compounds

Target Mechanism of Action Effect on Microbe Relevant Citations
Cell Membrane (Bacteria) Disruption of membrane integrity, increased fluidity, conformational changes in proteins. Leakage of intracellular components, cell death. nih.gov
Cell Membrane (Fungi) Inhibition of ergosterol synthesis or direct binding to ergosterol. Disrupted membrane structure, increased permeability, cell lysis. researchgate.netnih.govscielo.br
Enzymes Inhibition of essential enzymes (e.g., catalase). Impaired metabolic and defense pathways. researchgate.net
Nucleic Acids & Proteins Inhibition of DNA, RNA, and protein synthesis. Cessation of growth and replication. mdpi.com
Biofilms Inhibition of formation. Reduced microbial resistance and virulence. mdpi.com

Enzyme Inhibition Pathways and Allosteric Modulation

The phenolic and pyridinyl moieties in this compound make it a candidate for interacting with a variety of enzymes. The ability of the phenolic ring to engage in hydrophobic (π-stacking) interactions and the hydroxyl group to form hydrogen bonds allows these molecules to bind to the amino acid residues of many proteins and enzymes. nih.gov

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE). nih.gov This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission. nih.gov While direct studies on the cholinesterase inhibition mechanism of this compound are limited, related compounds containing pyridine (B92270) and oxime functionalities, such as 2-pyridinealdoxime methyl halide, have been shown to inhibit acetylcholinesterase. nih.gov The inhibition can be reversible or irreversible, with the inhibitor typically binding to the enzyme's active site. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Phenols are recognized as a distinct class of CA inhibitors. nih.govaybu.edu.tr Their mechanism differs from the well-known sulfonamide inhibitors. Instead of directly coordinating to the zinc ion in the enzyme's active site, phenols act by anchoring to the zinc-coordinated water molecule or hydroxide (B78521) ion. aybu.edu.tr

X-ray crystallography studies on human carbonic anhydrase II (hCA II) have revealed that two phenol (B47542) molecules can bind to the enzyme. nih.gov One molecule binds to a hydrophobic region away from the active site, while the second molecule binds within the active site, demonstrating a competitive inhibition mechanism. nih.gov Research on a series of phenols incorporating tertiary amine and trans-pyridylethenyl-carbonyl moieties showed potent inhibition against the β-carbonic anhydrase from Saccharomyces cerevisiae (ScCA), with some compounds exhibiting inhibition constants (KIs) in the low nanomolar range. nih.govresearchgate.net This suggests that such compounds could be effective antifungal agents by targeting fungal-specific CAs. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Related Phenolic Compounds

Compound Type Target Enzyme Inhibition Constant (KI) Mechanism Relevant Citations
Phenol Human CA II Not specified Competitive; binds to the active site. nih.gov
Phenols with pyridylethenyl-carbonyl moieties S. cerevisiae β-CA (ScCA) 23.5 - 95.4 nM Anchors to the zinc-coordinated water/hydroxide. aybu.edu.trnih.govresearchgate.net
Phenols with pyridylethenyl-carbonyl moieties Human CA I 0.78 - 23.5 µM Anchors to the zinc-coordinated water/hydroxide. nih.govresearchgate.net
Phenols with pyridylethenyl-carbonyl moieties Human CA II 10.8 - 52.4 µM Anchors to the zinc-coordinated water/hydroxide. nih.govresearchgate.net

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters. There is currently limited specific information available in the reviewed literature regarding the mechanistic insights of sulfatase inhibition by this compound or its close derivatives.

Nucleic Acid (DNA/RNA) Binding Mechanisms and Conformational Changes

The interaction of small molecules with nucleic acids is a critical area of study, as it can lead to the modulation of genetic processes. Phenol itself is a classic reagent used in molecular biology for the purification of nucleic acids. carlroth.com

The principle behind phenol-chloroform extraction is based on the differential solubility of macromolecules. thermofisher.combitesizebio.com DNA and RNA are highly polar molecules due to the negatively charged phosphate (B84403) backbone, making them soluble in the aqueous phase. bitesizebio.com Proteins, when exposed to the less polar phenol, denature and expose their hydrophobic residues, becoming more soluble in the organic phenol phase. bitesizebio.com This process effectively separates proteins from nucleic acids. carlroth.com The pH of the phenol solution is critical; at a pH of around 7.8, both DNA and RNA remain in the aqueous phase, while at an acidic pH of about 4.8, DNA partitions to the organic phase, allowing for the specific isolation of RNA. carlroth.com

While the primary laboratory use of phenol involves protein denaturation, the potential for direct binding of phenolic compounds to DNA and RNA exists. The planar aromatic rings of compounds like this compound could potentially intercalate between the base pairs of the DNA double helix. Furthermore, the functional groups on the molecule could interact with the grooves of the DNA or with the phosphate backbone. Such binding can induce conformational changes in the nucleic acid structure.

Studies on related compounds have provided evidence for such interactions. For instance, the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has been shown to bind to DNA and form adducts. nih.gov Luteolin, a plant polyphenol, has been demonstrated to inhibit the synthesis of nucleic acids. mdpi.com The purification of cross-linked RNA-protein complexes using phenol-based methods further highlights the intimate association that can occur between phenolic structures and nucleic acids under specific conditions. nih.govbiorxiv.org However, detailed studies elucidating the specific binding mode and resulting conformational changes for this compound with DNA or RNA are not extensively documented in the currently reviewed literature.

Advanced Materials Science and Photofunctional Properties of 2 E 2 Pyridinylimino Methyl Phenol Systems

Optoelectronic Behavior and Luminescence Properties

The optoelectronic and luminescent qualities of 2-[(E)-(2-Pyridinylimino)methyl]phenol and related Schiff bases are a focal point of research, driven by their potential use in organic light-emitting diodes (OLEDs), sensors, and optical devices. propulsiontechjournal.com The electronic properties of these molecules are largely determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which influences their chemical reactivity, polarizability, and optical characteristics. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net This effect is contrary to the more common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. researchgate.net The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, within the aggregated molecules, which blocks non-radiative decay pathways and promotes radiative emission. rsc.orgrsc.org

Molecules with propeller-like structures, such as tetraphenylethylene (B103901) (TPE), are classic examples of AIE luminogens (AIEgens). nih.gov In solution, the free rotation of their phenyl groups quenches fluorescence, but in an aggregated state, this motion is hindered, leading to strong emission. nih.gov Schiff bases are among the classes of organic dyes that can exhibit AIE properties. nih.gov The structure of this compound, with its rotatable phenyl and pyridyl rings connected by an imine linkage, suggests a potential for AIE activity. In an aggregated state, the restriction of these intramolecular rotations could lead to a significant enhancement of fluorescence, making it a candidate for applications where solid-state emission is crucial. The presence of carbonyl groups and the potential for intermolecular interactions are also factors that can contribute to AIE activity. rsc.org

The study of AIE has also expanded into Aggregation-Induced Electrochemiluminescence (AIECL), where aggregation leads to the creation of ECL-active materials. nih.gov This phenomenon arises from the self-assembly of molecules into discrete structures where electronic interactions become possible, opening up new avenues for sensing and bio-imaging applications. nih.gov

Photophysical Studies and Quantum Yield Determinations

Photophysical studies are essential to characterize the performance of luminescent materials. For Schiff bases similar to this compound, research has focused on understanding their absorption and emission mechanisms for applications like OLEDs. propulsiontechjournal.com The quantum yield (Φ), which measures the efficiency of the fluorescence process, is a critical parameter. It represents the ratio of photons emitted to photons absorbed.

For instance, a study on the related compound 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol confirmed its structure and investigated its optical properties through UV-Visible and photoluminous spectra, highlighting its potential as an OLED material due to a high emission wavelength. propulsiontechjournal.com Other research on different fluorophores demonstrates that molecular structure has a profound impact on quantum yield. For example, in a series of α-biphenylamino-2,2′-bipyridines, quantum yields of up to 49.1% were recorded, with the substitution pattern on the aniline (B41778) unit significantly influencing the emission efficiency. mdpi.com The rigidity of a molecule's structure can also dramatically enhance its photophysical properties. Ruthenium(II) hemicage complexes, for example, show significantly increased excited-state lifetimes and emission quantum yields (up to 27.1%) compared to more flexible analogues, due to the rigidity of the complex. nih.gov

The following table presents photophysical data for representative fluorescent compounds, illustrating the range of quantum yields and emission wavelengths observed in various molecular systems.

Compound/SystemEmission Maxima (λem)Quantum Yield (Φ)Solvent/State
α-biphenylamino-2,2′-bipyridines443–505 nmup to 49.1%THF
[Ru(5-bpy-2C)3Bz]2+Not specified27.1%Not specified
[Ru(4-bpy-2C-Ph)3Et]2+Not specified10.4%Not specified
[Ru(4-phen-2C-Ph)3Et]2+Not specified20.2%Not specified

This table is generated based on data from different molecular systems to illustrate the concept of quantum yield and is not specific to this compound. mdpi.comnih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, optical switching, and frequency conversion. Schiff bases are a promising class of compounds for NLO applications due to their donor-π-acceptor structures, which can lead to large molecular hyperpolarizabilities (β). researchgate.net

Theoretical and experimental studies on Schiff bases have demonstrated their potential as NLO materials. researchgate.net For example, the study of two Schiff bases, 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP) and 3-(((2,4-dinitrophenyl)imino)methyl)phenol (DMP), revealed that their NLO properties were superior to that of urea, a standard NLO material. researchgate.net The investigation of a pyrimidine (B1678525) derivative also showed a significant enhancement in NLO behavior in the crystalline phase, highlighting its potential for advanced optical devices. nih.gov Similarly, an azo Schiff base derivative was found to have a second harmonic generation (SHG) efficiency greater than that of potassium dihydrogen phosphate (B84403) (KDP), another widely used NLO material. researchgate.net The structure of this compound, featuring electron-donating (phenol) and electron-accepting (pyridine) moieties linked by a conjugated system, suggests it may possess significant NLO properties.

The table below shows a comparison of the first hyperpolarizability (βtot) of two Schiff bases in different environments, as calculated by Time-Dependent Density Functional Theory (TD-DFT).

CompoundEnvironmentFirst Hyperpolarizability (βtot) (a.u.)
MMPVacuum10.36 x 10⁻³⁰
MMPCyclohexane16.48 x 10⁻³⁰
MMPEthanol28.59 x 10⁻³⁰
DMPVacuum6.84 x 10⁻³⁰
DMPCyclohexane10.31 x 10⁻³⁰
DMPEthanol17.76 x 10⁻³⁰

This table, derived from a study on related Schiff bases, illustrates the solvent dependence of NLO properties and is not specific to this compound. researchgate.net

Incorporation into Polymer Matrices and Nanomaterials

The integration of organic compounds like this compound into polymer matrices and nanomaterials is a key strategy for developing advanced functional materials. nih.gov Polymer matrix nanomaterials are created by dispersing nanoscale fillers into a polymer, resulting in materials with enhanced mechanical, thermal, optical, or electrical properties. nih.gov The union of nanotechnology with polymer science has led to a wide range of application-oriented uses for these hybrid materials. nih.gov Phenolic resins, which are condensation products of phenol (B47542) and formaldehyde, are often modified with nanomaterials like cellulose (B213188) and lignin (B12514952) to improve their performance. researchgate.net

Enhancement of Solubility and Stability in Hybrid Materials

A primary motivation for incorporating organic molecules into polymer or nanomaterial hosts is to improve their processability, solubility, and stability. researchgate.net Many functional organic molecules have limited solubility in common solvents and can be prone to degradation when exposed to heat or light. Dispersing these molecules within a robust polymer matrix can protect them from the environment and prevent aggregation, thereby enhancing their long-term stability and performance. nih.gov

For instance, the addition of nanofillers to phenolic composites has been shown to improve their thermal stability and mechanical performance. researchgate.net The incorporation of this compound into a suitable polymer matrix could similarly enhance its thermal and photochemical stability. This would be particularly beneficial for applications in optoelectronics, where durability is a critical factor. The polymer matrix provides a solid-state environment that can also help to lock the molecule in a specific conformation, potentially influencing its photophysical properties. nih.gov

Supramolecular Assemblies and Self-Healing Materials

The molecular structure of this compound, with its hydrogen bond donor (OH group) and acceptor sites (imine and pyridyl nitrogens), makes it an excellent candidate for constructing supramolecular assemblies. These are complex chemical systems held together by non-covalent intermolecular forces. Such assemblies are fundamental to the development of "smart" materials, including self-healing materials.

Self-healing materials have the intrinsic ability to repair damage. Research into self-healing polymers often utilizes the reversible nature of hydrogen bonds or metal-ligand coordination. Phenol-based polymers have been used to create recyclable and self-healing materials with impressive mechanical properties, such as high stretchability and efficient healing. researchgate.net For example, hydrogels have been developed that can achieve a self-healing efficiency of 94% within minutes. researchgate.net Another approach involves encapsulating a healing agent within microcapsules that rupture upon damage, releasing the agent to heal the crack. nih.gov The ability of this compound to act as a ligand for metal ions could be exploited in this context, creating cross-linked polymer networks that can be reformed upon damage, thus restoring the material's integrity.

Applications in Molecular Switches and Logic Gates

The unique photofunctional properties of this compound, also known as N-salicylidene-2-aminopyridine, position it as a significant candidate for the development of advanced molecular-level devices. Its ability to exist in distinct, interconvertible states in response to external stimuli such as heat and light makes it a functional component for molecular switches and a potential building block for molecular logic gates.

The switching behavior of this compound and its derivatives is primarily rooted in the phenomenon of tautomerism, specifically an intramolecular proton transfer. medcraveonline.com The molecule can reversibly convert between two isomeric forms: the enol tautomer and the cis-keto tautomer. medcraveonline.com This transformation is accompanied by a change in the electronic structure and, consequently, a change in the optical properties of the compound, such as its color (chromism).

This reversible transformation between the enol and keto forms can be triggered by thermal energy (thermochromism) or by light (photochromism). grafiati.comdur.ac.uk These two distinct states, with their corresponding different absorption and emission characteristics, can be considered as the 'off' and 'on' states of a molecular switch.

Thermochromic and Photochromic Behavior

Crystalline N-salicylidene-2-aminopyridine derivatives are known to exhibit thermochromism. medcraveonline.com In these compounds, a temperature-sensitive equilibrium exists between the enol and the cis-keto forms. medcraveonline.com An increase in temperature can shift this equilibrium, leading to a visible color change. This process is driven by the transfer of a proton from the phenolic hydroxyl group to the imine nitrogen atom. medcraveonline.com

In addition to heat, light can also induce this tautomerization. The photochromism of N-salicylidene anilines is a characteristic of the molecule, and this behavior is influenced by both its crystal structure and the presence of various substituents. researchgate.net The electronic properties of the molecule, specifically the acidity of the phenolic oxygen and the basicity of the imine nitrogen, play a crucial role in the enol-keto transformation. researchgate.net

Interestingly, the chromic behavior of this compound can be modulated by its environment. For instance, while the compound itself may not be photochromic under certain conditions, its inclusion within a host molecule like deoxycholic acid can induce photochromic properties. researchgate.net Similarly, complexation with cyclodextrins has been observed to lead to the disappearance of thermochromic properties and the emergence of photochromism. researchgate.net

The table below summarizes the chromic properties of this compound and the stimuli that induce these changes.

PropertyStimulusTransformationObserved Effect
Thermochromism HeatEnol tautomer ⇌ cis-keto tautomerReversible color change
Photochromism UV LightEnol tautomer → cis-keto tautomerColor change
Photochromism (in host) UV LightEnol tautomer → cis-keto tautomerInduced photoactivity

Potential in Molecular Logic Gates

The ability of this compound to switch between two distinct states in response to different inputs (heat and light) makes it a promising material for the construction of molecular logic gates. In principle, the enol and keto forms can represent the binary states '0' and '1'. By controlling the input stimuli, it may be possible to perform logical operations at the molecular level.

For example, a simple logic gate could be conceptualized where the output (e.g., a specific color or fluorescence signal) is dependent on the presence or absence of one or more input signals (e.g., UV light of a specific wavelength or a certain temperature). While the fundamental properties of this compound are conducive to such applications, detailed research demonstrating complex logic gate operations using this specific compound is an emerging area of study. The development of "gated photochromism," as observed in other molecular systems, where one stimulus enables or disables the effect of another, provides a pathway for creating more sophisticated molecular logic. dur.ac.uk The exploration of the dual responsiveness of compounds like this compound is a key step toward the realization of molecular-scale computing.

Conclusion and Future Research Perspectives

Summary of Key Achievements and Insights in 2-[(E)-(2-Pyridinylimino)methyl]phenol Research

The primary achievements in the study of this compound and its derivatives lie in their synthesis, structural elucidation, and the exploration of the biological and catalytic activities of their metal complexes. The ligand typically coordinates with metal ions through the phenolic oxygen and the imine nitrogen, and in some cases, the pyridine (B92270) nitrogen, allowing it to act as a bidentate or tridentate chelating agent. mdpi.comresearchgate.net

The metal complexes of this and related Schiff bases have demonstrated significant potential in various applications. For instance, complexes with transition metals have been investigated for their catalytic activity in a range of organic transformations. researchgate.net Furthermore, a significant body of research has highlighted the biological potential of these compounds, with many exhibiting notable antimicrobial, antifungal, and anticancer properties. researchgate.netmdpi.comnih.gov The biological activity is often enhanced upon complexation with a metal ion. tsijournals.com

Spectroscopic and theoretical studies, including FT-IR, NMR, UV-Vis, and DFT calculations, have provided deep insights into the molecular structure, electronic properties, and tautomeric equilibria of these compounds. nih.gov These studies are crucial for understanding the structure-property relationships that govern their chemical behavior and potential applications.

Table 1: Selected Research Findings on this compound and Related Schiff Bases

Research AreaKey Findings
Synthesis & Characterization Straightforward condensation synthesis from salicylaldehyde (B1680747) and 2-aminopyridine (B139424). mdpi.com Characterized by various spectroscopic techniques. nih.gov
Coordination Chemistry Forms stable complexes with a range of transition and other metal ions. researchgate.netresearchgate.net Acts as a versatile bidentate or tridentate ligand. mdpi.com
Catalysis Metal complexes show promise as catalysts in organic reactions. researchgate.net
Biological Activity The ligand and its metal complexes exhibit antimicrobial and anticancer properties. researchgate.netmdpi.comnih.govnih.gov
Spectroscopic & Theoretical Studies Detailed structural and electronic properties have been elucidated using various spectroscopic and computational methods. nih.govdergipark.org.tr

Remaining Challenges and Unexplored Avenues

Despite the progress, several challenges and unexplored avenues remain in the research of this compound. A primary challenge is the development of more sustainable and green synthetic methods for the ligand and its complexes. researchgate.net While the condensation reaction is relatively straightforward, the use of potentially hazardous solvents and the generation of waste are areas for improvement.

The full scope of the catalytic potential of its metal complexes is yet to be realized. While initial studies are promising, a systematic investigation into a broader range of catalytic reactions, including asymmetric catalysis, is warranted. researchgate.net The development of chiral versions of this ligand could open up new possibilities in enantioselective synthesis. researchgate.net

Furthermore, the solubility and stability of these compounds in different media can be a limiting factor for certain applications, particularly in biological systems. researchgate.net Strategies to enhance their aqueous solubility without diminishing their activity are needed. The long-term stability and potential for metal leaching from the complexes under various conditions also require more thorough investigation. rsc.org

Emerging Paradigms and Cross-Disciplinary Research Directions

The field of Schiff base chemistry is continuously evolving, with new paradigms and cross-disciplinary applications emerging. For this compound, several exciting research directions are on the horizon.

One of the most promising areas is the development of chemosensors. The ability of the pyridine and phenol (B47542) moieties to interact with specific ions or molecules makes this scaffold an excellent candidate for the design of colorimetric and fluorescent sensors. dergipark.org.tracs.orgresearchgate.net These sensors could find applications in environmental monitoring, medical diagnostics, and bio-imaging. acs.org

The intersection of coordination chemistry and materials science offers another fertile ground for research. The incorporation of this compound and its metal complexes into polymers or onto nanomaterials could lead to the development of novel functional materials with unique optical, electronic, or catalytic properties. researchgate.netnih.gov These materials could be utilized in areas such as light-emitting devices, data storage, and advanced catalysis. researchgate.net

Potential for Rational Design of Next-Generation Functional Materials and Molecular Probes

The inherent modularity of the this compound structure provides a powerful platform for the rational design of next-generation functional materials and molecular probes. By systematically modifying the salicylaldehyde and/or the 2-aminopyridine precursors, the electronic and steric properties of the resulting ligand and its metal complexes can be fine-tuned. researchgate.net

For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenolic ring can modulate the ligand's electron density and, consequently, the catalytic activity and redox properties of its metal complexes. researchgate.net Similarly, the incorporation of bulky substituents can influence the coordination geometry and steric environment around the metal center, which is crucial for controlling selectivity in catalytic reactions. rsc.org

The design of multifunctional ligands, where additional functionalities such as fluorescent tags or bioactive moieties are appended to the core structure, could lead to the development of targeted therapeutic agents or theranostic probes. nih.gov The ability to rationally design and synthesize these tailored molecules holds immense potential for addressing key challenges in medicine, catalysis, and materials science. rsc.orgchemscene.com

Q & A

Q. What are the common synthetic routes for preparing 2-[(E)-(2-Pyridinylimino)methyl]phenol?

The compound is typically synthesized via a Schiff base condensation reaction between 2-aminopyridine and a substituted salicylaldehyde (e.g., 5-substituted derivatives). For example, reacting salicylaldehyde derivatives with 2-aminopyridine in ethanol under reflux conditions yields the target compound. Characterization is performed using elemental analysis, FT-IR, and 1H^1H-NMR spectroscopy to confirm the imine bond formation and purity . Variations in substituents (e.g., chloro, methyl, or ethoxy groups) on the phenol ring can alter reaction kinetics and yields .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The compound crystallizes in specific space groups (e.g., monoclinic or orthorhombic systems), with intramolecular O–H⋯N hydrogen bonds stabilizing the planar geometry. Refinement using SHELX software (e.g., SHELXL) provides precise bond lengths and angles, confirming the (E)-configuration of the imine group . For example, bond lengths for C=N typically range from 1.27–1.29 Å, consistent with imine formation .

Q. What spectroscopic techniques are used to characterize its coordination with metal ions?

UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands upon complexation. FT-IR identifies shifts in ν(C=N) and ν(O–H) peaks, indicating metal binding via the imine nitrogen and phenolic oxygen. Magnetic susceptibility and EPR spectroscopy are employed for paramagnetic lanthanide complexes to assess electronic configurations .

Advanced Research Questions

Q. How does the coordination geometry of lanthanide complexes influence catalytic properties?

Lanthanide(III) complexes of this ligand exhibit diverse geometries (e.g., muffin-shaped nona-coordination or distorted octahedral), depending on counterions (nitrate vs. chloride). For instance, [Ln(HL)3_3(NO3_3)3_3] complexes (Ln = La, Nd) adopt muffin geometries with three bidentate nitrate ions, while chloride derivatives form octahedral structures. These geometries impact catalytic activity in reactions like hydrolysis or oxidation, where steric accessibility of the metal center is critical .

Q. What role does tautomerism play in the compound’s reactivity and intermolecular interactions?

Experimental (X-ray, NMR) and computational studies reveal keto-enol tautomerism in solvent media. In the solid state, the enol form dominates due to intramolecular O–H⋯N hydrogen bonding, while polar solvents stabilize the keto form. This tautomerism affects ligand denticity and metal-binding efficiency, particularly in pH-sensitive environments .

Q. How do hydrogen-bonding patterns dictate supramolecular assembly in crystals?

Graph-set analysis of SCXRD data reveals that intermolecular O–H⋯N and C–H⋯O interactions form 2D hydrogen-bonded layers parallel to the ab-plane. These layers stabilize the crystal packing and influence mechanical properties (e.g., brittleness). For example, in [Ln(HL)4_4Cl2_2]Cl complexes, N–H⋯O and C–H⋯Cl interactions contribute to a 3D network, enhancing thermal stability .

Q. Can computational methods predict the compound’s electronic properties and binding affinities?

Density functional theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis data. Molecular docking studies simulate binding to biological targets (e.g., enzymes), showing affinity for pockets with polar residues due to the ligand’s hydrogen-bonding capability .

Methodological Considerations

Designing experiments to resolve contradictory data in metal complex stoichiometry:

  • Use Job’s method (continuous variation) to determine ligand-to-metal ratios in solution.
  • Compare SCXRD data (solid-state) with solution-phase ESI-MS to identify discrepancies between crystallized and solution species .

Analyzing substituent effects on ligand reactivity:

  • Synthesize derivatives with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups.
  • Measure redox potentials (cyclic voltammetry) and correlate with Hammett constants to quantify electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.